1-Isocyanato-4-methoxynaphthalene

Description

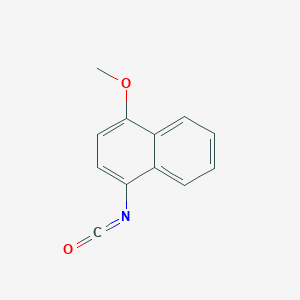

1-Isocyanato-4-methoxynaphthalene (CAS 173548-08-8) is a naphthalene derivative functionalized with both an isocyanate (-NCO) group at the 1-position and a methoxy (-OCH₃) group at the 4-position. The isocyanate group confers high reactivity, enabling its use in polymer synthesis (e.g., polyurethanes) and crosslinking applications, while the methoxy group modulates electronic properties, influencing solubility and stability . Its molecular formula is inferred as C₁₂H₇NO₂ (naphthalene backbone: C₁₀H₈ + OCH₃ and NCO substituents).

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

1-isocyanato-4-methoxynaphthalene |

InChI |

InChI=1S/C12H9NO2/c1-15-12-7-6-11(13-8-14)9-4-2-3-5-10(9)12/h2-7H,1H3 |

InChI Key |

PMWQHHPCKRQIEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-methoxynaphthalene can be synthesized through the reaction of 1-methoxynaphthalene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as diphosgene or triphosgene, which are safer to handle. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Polymerization Reactions: It can be used in the synthesis of polyurethanes by reacting with polyols.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Polyols: Used in the polymerization process to form polyurethanes.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

1-Isocyanato-4-methoxynaphthalene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Utilized in the production of polyurethanes, which are important materials in the automotive and construction industries.

Pharmaceutical Research: Investigated for its potential use in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 1-isocyanato-4-methoxynaphthalene involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product .

Comparison with Similar Compounds

Functional Group Variations and Reactivity

Key structural analogues differ in substituent groups, altering electronic effects and reactivity:

| Compound Name | CAS Number | Substituents | Electronic Effect | Reactivity Profile |

|---|---|---|---|---|

| 1-Isocyanato-4-methoxynaphthalene | 173548-08-8 | -NCO (1), -OCH₃ (4) | Electron-donating (-OCH₃) | Moderate reactivity; stabilized by methoxy |

| 1-Isocyanato-4-nitro-naphthalene | 54528-16-4 | -NCO (1), -NO₂ (4) | Electron-withdrawing (-NO₂) | High reactivity; enhanced electrophilicity |

| 1-Chloro-4-isocyanatonaphthalene | Not provided | -NCO (1), -Cl (4) | Weakly electron-withdrawing | Intermediate reactivity; halogen effects |

| 1-Cyclopropyl-4-isothiocyanate | Not provided | -NCS (1), cyclopropyl (4) | Steric hindrance | Lower nucleophilicity; unique thiocyanate |

Key Observations :

- The methoxy group in this compound donates electron density via resonance, reducing the electrophilicity of the isocyanate compared to nitro- or chloro-substituted analogues .

- Chloro-substituted analogues balance moderate reactivity with halogen-induced stability, suitable for controlled polymerization .

- Isothiocyanate derivatives (e.g., 1-Cyclopropyl-4-isothiocyanate) introduce steric bulk and sulfur-based reactivity, diverging from traditional isocyanate applications .

Physical and Spectral Properties

| Property | This compound | 1-Methoxy-4-nitronaphthalene | 1-Chloro-4-isocyanatonaphthalene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~213.19 (calculated) | 203.19 | ~207.62 (calculated) |

| Key Spectral Data | Not reported | IR: NO₂ stretch ~1520 cm⁻¹ | Not reported |

| Solubility | Likely polar aprotic solvents | Low in water | Chlorinated solvents |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.